2-Ethylnaphtho[2,3-b]furan-4,9-dione
Description
Properties
CAS No. |
18633-71-1 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-ethylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-2-8-7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17-8/h3-7H,2H2,1H3 |
InChI Key |
QORFLTDEUGKOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Research on 2 Substituted Naphtho 2,3 B Furan 4,9 Dione Derivatives
Research has specifically investigated the impact of placing different chemical groups at the 2-position of the Naphtho[2,3-b]furan-4,9-dione (B1206112) core. A key study in this area synthesized and evaluated a series of 33 related compounds with various substituents at this position to determine their cytotoxic effects. nih.govtandfonline.com
The findings from this research underscore the importance of the core tricycle structure. While precursor molecules like 2-(3-Furanoyl)benzoic acids and 1,4-naphthoquinones showed no cytotoxic activity, the parent Naphtho[2,3-b]furan-4,9-dione molecule and most of its 2-substituted derivatives were found to be active against KB cancer cells. nih.govtandfonline.comresearchgate.net This indicates that the complete furonaphthoquinone skeleton is essential for cytotoxicity. nih.gov
Although 2-Ethylnaphtho[2,3-b]furan-4,9-dione was part of the broader class of compounds studied, the most potent activity in this specific investigation was observed in the 2-formyl derivative, which had an ED₅₀ value of 0.09 μg/ml. nih.govtandfonline.com The study confirms that the 2-position is a viable site for modification to influence biological activity.
| Compound Class | Role/Activity | Key Finding |
| 2-(3-Furanoyl)benzoic acids | Synthetic Precursors | Exhibited no cytotoxic activity. nih.govtandfonline.com |
| 1,4-Naphthoquinones | Synthetic Precursors | Exhibited no cytotoxic activity. nih.govtandfonline.com |
| Naphtho[2,3-b]furan-4,9-dione | Parent Compound | Exhibited cytotoxic activity; core structure is essential for this effect. nih.gov |
| 2-Substituted Derivatives | Analogs | Most derivatives, a class including the 2-ethyl variant, showed cytotoxic activity. nih.govtandfonline.com |
| 2-Formylnaphtho[2,3-b]furan-4,9-dione | Most Potent Analog | Demonstrated particularly potent cytotoxic activity (ED₅₀=0.09 μg/ml). nih.govtandfonline.com |
Conclusion
Classical and Established Synthetic Routes
The construction of the naphtho[2,3-b]furan-4,9-dione scaffold has been achieved through various classical and well-established synthetic strategies. A majority of these methods utilize 2-hydroxynaphthalene-1,4-dione (also known as lawsone) as a key precursor, leveraging its reactivity to build the fused furan (B31954) ring.
Reactions Involving 2-Hydroxynaphthalene-1,4-dione Precursors
2-Hydroxynaphthalene-1,4-dione is a versatile starting material for the synthesis of a wide array of heterocyclic compounds, including the target naphthofuran diones. researchgate.net Its chemical structure provides reactive sites amenable to various cyclization reactions.
One established method for the synthesis of furan-fused quinones involves the condensation of 2-hydroxynaphthalene-1,4-dione with 1,2-diols. This reaction typically proceeds via the formation of a stable hemiacetal intermediate, which then undergoes further reactions to yield the final product. For instance, the flavoprotein alcohol oxidase from P. chrysosporium has been shown to facilitate the double oxidation of aliphatic diols, which can then react with precursors like 2-hydroxynaphthalene-1,4-dione. nih.gov This biocatalytic approach highlights a green chemistry perspective on the synthesis of these compounds.
The reaction of 2-hydroxynaphthalene-1,4-dione with haloaldehydes or compounds bearing an ethenyl group provides another route to naphtho[2,3-b]furan-4,9-diones. For example, condensation reactions between 2-hydroxy-1,4-naphthoquinone (B1674593) and aldehydes can lead to the formation of useful intermediates. researchgate.net Specifically, the reaction with caproaldehyde has been shown to yield 2-hydroxy-3(1′-hexenyl)-1,4-naphthoquinone, which can be a precursor to the desired furan-fused system. researchgate.net
A significant and widely explored synthetic strategy involves the reaction of 2-hydroxynaphthalene-1,4-dione with nitroalkenes. This reaction, often a Michael addition, is a powerful tool for carbon-carbon bond formation. researchgate.netnih.gov The use of bifunctional organocatalysts can promote highly enantioselective Michael additions of 2-hydroxynaphthalene-1,4-diones to nitroalkenes, affording chiral functionalized naphthoquinones in high yields and excellent enantioselectivities. nih.gov
Furthermore, domino reactions of α-bromonitroalkenes with 2-hydroxynaphthalene-1,4-dione under basic conditions provide a direct route to 3-substituted naphtho[2,3-b]furan-4,9-diones. researchgate.netresearchgate.net This approach is attractive due to its efficiency and the ability to introduce various substituents at the 3-position of the furan ring. researchgate.net An environmentally benign one-pot method has also been developed for the synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinone and nitroalkenes under aqueous conditions. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrenes | Base-catalyzed, aqueous media | 3-Substituted 2-aminonaphtho[2,3-b]furan-4,9-diones | Moderate to good | researchgate.net |
| 2-Hydroxy-1,4-naphthoquinones | Nitroalkenes | Binaphthyl-derived organocatalyst | Chiral functionalized naphthoquinones | 81-95% | nih.gov |
| 2-Hydroxynaphthalene-1,4-dione | α-Bromonitroalkenes | NaOAc, water, 70°C | 3-Phenylnaphtho[2,3-b]furan-4,9-diones | Moderate to good | researchgate.net |
One-Pot Preparations for Furan-Fused Quinones
One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency, reduced waste, and simplified procedures. tubitak.gov.tr Several one-pot methodologies have been developed for the synthesis of furan-fused quinones, including naphtho[2,3-b]furan-4,9-diones.
The annulation of enamines with suitable electrophiles is a powerful strategy for the construction of aromatic and heterocyclic rings. nih.gov Enaminones, which are versatile building blocks in organic synthesis, can be employed in annulation reactions to form a variety of carbocyclic and heterocyclic compounds. researchgate.net While direct examples for the synthesis of 2-Ethylnaphtho[2,3-b]furan-4,9-dione using this specific method are not prevalent in the provided context, the general principle of enamine annulation suggests its potential applicability. Condensation of the pyrrolidine (B122466) enamine of ketones with appropriate precursors can lead to the formation of substituted aromatic systems. nih.gov
Regioselective Three-Component Condensation Reactions
A powerful strategy for the one-pot synthesis of naphtho[2,3-b]furan-4,9-dione derivatives involves the regioselective three-component condensation of 2-hydroxy-1,4-naphthoquinone (lawsone), an aldehyde, and an isocyanide. nih.govresearchgate.net This approach allows for the rapid assembly of the core structure with high regioselectivity, affording linear naphtho[2,3-b]furan-4,9-dione derivatives in good yields. nih.gov The reaction proceeds through a proposed mechanism involving the initial formation of a conjugated enone, followed by nucleophilic attack of the isocyanide and subsequent intramolecular cyclization. The use of a catalyst, such as ethylenediamine (B42938) diacetate (EDDA), has been shown to reduce reaction times. researchgate.net
| Aldehyde | Isocyanide | Catalyst | Solvent | Time (h) | Yield (%) |
| Formaldehyde | Cyclohexyl isocyanide | None | Toluene | 4 | 92 |
| Benzaldehyde | tert-Butyl isocyanide | None | Toluene | 12 | 85 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | EDDA | Toluene | 0.5 | 78 |
Table 1: Examples of Regioselective Three-Component Synthesis of Naphtho[2,3-b]furan-4,9-dione Analogues. nih.govresearchgate.net
Modern and Environmentally Conscious Synthetic Strategies
Recent advancements in synthetic organic chemistry have led to the development of more sustainable and efficient methods for the synthesis of naphtho[2,3-b]furan-4,9-diones. These strategies often employ catalytic systems and environmentally benign reaction conditions.
Palladium-Catalyzed Approaches (e.g., Reverse Hydrogenolysis)
A novel and waste-free approach for the synthesis of functionalized naphtha[2,3-b]furan-4,9-diones is the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones and olefins. rsc.org This method utilizes a commercially available Pd/C catalyst and proceeds without the need for oxidants or hydrogen acceptors, with hydrogen gas being the only byproduct. rsc.org The reaction involves a two-site coupling, leading to the formation of the desired furan-fused naphthoquinone system. This strategy is highlighted by its high atom economy and the use of a recyclable catalyst. rsc.org
| Olefin | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | 10 mol% Pd/C | Toluene | 110 | 12 | 85 |
| 1-Octene | 10 mol% Pd/C | Toluene | 110 | 12 | 78 |
| Cyclohexene | 10 mol% Pd/C | Toluene | 110 | 24 | 65 |
Table 2: Examples of Palladium-Catalyzed Reverse Hydrogenolysis for the Synthesis of Naphtho[2,3-b]furan-4,9-dione Analogues. rsc.org
Visible-Light-Mediated Cycloaddition Reactions
In the realm of green chemistry, visible-light-mediated [3+2] cycloaddition reactions have emerged as a powerful tool for the synthesis of naphtho[2,3-b]furan-4,9-diones. nih.govbohrium.commdpi.comresearchgate.netresearchgate.net This approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with alkynes or alkenes under irradiation with blue LEDs, obviating the need for any metals, ligands, or other catalysts. bohrium.commdpi.com The reactions are typically carried out in environmentally friendly solvents like acetonitrile (B52724) and exhibit excellent regioselectivity and functional group tolerance, providing the desired products in good yields within a few hours. bohrium.commdpi.com
| Alkyne/Alkenyl Partner | Solvent | Irradiation Time (h) | Yield (%) |
| Phenylacetylene | Acetonitrile | 6 | 75 |
| 1-Heptyne | Acetonitrile | 6 | 68 |
| Styrene | Acetonitrile | 6 | 72 |
Table 3: Examples of Visible-Light-Mediated [3+2] Cycloaddition for the Synthesis of Naphtho[2,3-b]furan-4,9-dione Analogues. mdpi.com
Base-Catalyzed Syntheses under Aqueous Conditions
The development of synthetic methods in aqueous media is a cornerstone of green chemistry. An efficient base-catalyzed synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives from 2-hydroxy-1,4-naphthoquinone and nitroalkenes has been reported under aqueous conditions. researchgate.net This methodology is noteworthy for the conversion of a nitro group into an amino group without the use of a traditional reducing agent. Furthermore, a three-component reaction of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and nitromethane (B149229) can also be employed to access the same products. researchgate.net While this method does not directly yield 2-alkylnaphtho[2,3-b]furan-4,9-diones, it represents a significant advancement in the use of water as a solvent for the synthesis of this class of compounds.
Specific Synthetic Pathways to 2-Ethylnaphtho[2,3-b]furan-4,9-dione and Analogues
Direct and efficient synthesis of 2-Ethylnaphtho[2,3-b]furan-4,9-dione is of particular interest. Oxidative cyclization reactions of appropriately substituted naphthoquinone precursors provide a key route to this target molecule.
Oxidative Cyclization Reactions of Naphthoquinone Precursors
A specific method for the synthesis of 2-Ethylnaphtho[2,3-b]furan-4,9-dione involves the oxidation and cyclization of a 2-hydroxy-3-(alkenyl)-1,4-naphthoquinone precursor. One reported procedure utilizes mercuric acetate (B1210297) for this transformation. The reaction proceeds under acidic conditions, and the choice of acid concentration and reaction time can influence the formation of the linear naphtho[2,3-b]furan-4,9-dione over the angular naphtho[1,2-b]furan-4,5-dione (B1211137) isomer. For the synthesis of 2-Ethylnaphtho[2,3-b]furan-4,9-dione, harsh conditions, such as concentrated hydrochloric acid and elevated temperatures for an extended period, are employed to favor the formation of the linear product.
| Precursor | Oxidizing Agent | Conditions | Product |
| 2-Hydroxy-3-(but-1-en-2-yl)naphthalene-1,4-dione | Mercuric acetate | Conc. HCl, 65 °C, 2 h | 2-Ethylnaphtho[2,3-b]furan-4,9-dione |
Table 4: Oxidative Cyclization for the Synthesis of 2-Ethylnaphtho[2,3-b]furan-4,9-dione.
Phthalide-Based Routes for C-2 Substituted Derivatives
The annulation of phthalides, particularly using methodologies like the Hauser-Kraus annulation, represents a powerful strategy for the synthesis of various quinone-containing compounds. This approach typically involves the reaction of a substituted phthalide (B148349) with a Michael acceptor. In the context of synthesizing C-2 substituted naphtho[2,3-b]furan-4,9-diones, this strategy is less commonly documented compared to other substitution patterns.
The general Hauser-Kraus annulation involves the reaction of a cyanophthalide (B1624886) or a sulfonylphthalide with an enone, which proceeds through a sequence of Michael addition, cyclization, and elimination to form the quinone core. Theoretically, to achieve a C-2 ethyl substitution on the naphtho[2,3-b]furan-4,9-dione skeleton, a specifically functionalized furan-based Michael acceptor would be required to react with a suitable phthalide derivative. However, specific examples and detailed research findings for the synthesis of 2-Ethylnaphtho[2,3-b]furan-4,9-dione using this particular route are not extensively reported in the scientific literature. The primary challenge lies in the construction of the furan ring prior to or during the annulation in a manner that selectively places the ethyl group at the desired C-2 position. While the phthalide annulation is a versatile tool for quinone synthesis, its application for this specific target compound remains an area for further exploration.
Annulation Reactions from Lawsone Derivatives
A more direct and widely reported approach for the synthesis of 2-substituted naphtho[2,3-b]furan-4,9-diones, including the 2-ethyl derivative, involves the annulation of lawsone (2-hydroxy-1,4-naphthoquinone). These methods are advantageous due to the ready availability of lawsone and the often regioselective nature of the cyclization.
One notable method is the palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones. researchgate.net This process is catalyzed by commercially available palladium on carbon (Pd/C) and proceeds without the need for external oxidants or hydrogen acceptors, making it an intrinsically waste-free approach. researchgate.net Research has shown that enones with various substituents, including methyl, ethyl, isobutyl, and methoxyl groups, can be effectively coupled with 2-hydroxy-1,4-naphthoquinone to yield the corresponding 2-substituted derivatives in moderate to high yields. mdpi.com For the synthesis of 2-Ethylnaphtho[2,3-b]furan-4,9-dione, a suitable ethyl-containing enone would be used as the reaction partner for lawsone.
| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Lawsone, Ethyl-enone | 10 mol% Pd/C | DMA | 130 °C | 16-48 h | 40-84 |
Another powerful and green chemistry approach is the visible-light-mediated [3+2] cycloaddition reaction. nih.govrsc.org This method involves the reaction of lawsone with an alkyne under irradiation with visible blue LEDs. nih.gov The reaction proceeds in a solvent like acetonitrile at room temperature and does not require any base, metal catalyst, or ligand. nih.gov To synthesize 2-Ethylnaphtho[2,3-b]furan-4,9-dione via this route, 1-butyne (B89482) would be the appropriate alkyne partner. The reaction is known for its high regioselectivity, affording the 2-substituted product exclusively. nih.gov This protocol is lauded for its operational simplicity, environmental friendliness, and good functional group tolerance. nih.govrsc.org
| Reactants | Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| Lawsone, 1-Butyne | Blue LEDs (460 nm) | Acetonitrile | 6 h | Good |
These annulation reactions starting from lawsone provide reliable and efficient pathways to 2-Ethylnaphtho[2,3-b]furan-4,9-dione and its analogues, which are of significant interest in medicinal chemistry.
Electrophilic Substitution Reactions of the Naphthofuran Skeleton
Investigations into Formylation and Acetylation
The introduction of formyl and acetyl groups into the naphtho[2,3-b]furan-4,9-dione skeleton is typically approached via electrophilic substitution reactions such as the Vilsmeier-Haack reaction for formylation and the Friedel-Crafts reaction for acetylation.
The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (commonly generated from dimethylformamide and phosphorus oxychloride), is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.org For substrates like 2-Ethylnaphtho[2,3-b]furan-4,9-dione, the furan ring is the anticipated site of attack due to its higher electron density compared to the deactivated benzene (B151609) ring. The reaction proceeds via an electrophilic attack by the chloromethyleniminium ion on the furan ring. cambridge.org The presence of the ethyl group at the 2-position is expected to direct the formylation to the adjacent C-3 position.
Friedel-Crafts acetylation, on the other hand, typically utilizes an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the furan nucleus is known to be sensitive to the strong Lewis acids and acidic conditions often employed in classical Friedel-Crafts reactions, which can lead to polymerization or ring-opening. stackexchange.comguidechem.com Milder catalysts, such as boron trifluoride etherate, have been used for the acylation of simple furans to mitigate these side reactions. stackexchange.com The application of such milder conditions would be crucial for the successful acetylation of the 2-Ethylnaphtho[2,3-b]furan-4,9-dione core.
Table 1: Expected Electrophilic Aromatic Substitution Reactions on the Furan Ring
| Reaction | Reagents | Expected Product | Notes |
| Formylation | Vilsmeier Reagent (DMF/POCl₃) | 3-Formyl-2-ethylnaphtho[2,3-b]furan-4,9-dione | The furan ring is the more activated site for electrophilic attack. |
| Acetylation | Acetyl chloride / mild Lewis acid (e.g., BF₃·OEt₂) | 3-Acetyl-2-ethylnaphtho[2,3-b]furan-4,9-dione | Requires mild conditions to prevent degradation of the furan ring. |
Analysis of Nitration Pathways and Furan Ring Stability
Nitration introduces a nitro group onto the aromatic skeleton and is a key functionalization reaction. However, the stability of the furan ring under harsh nitrating conditions (typically strong acids like nitric and sulfuric acid) is a significant concern. Research on the nitration of the related naphtho[2,1-b]furan (B1199300) system has demonstrated that such reactions are feasible, affording 5-nitronaphtho[2,1-b]furan-2-carboxylate derivatives. researchgate.net
For 2-Ethylnaphtho[2,3-b]furan-4,9-dione, nitration is expected to be challenging. The reaction conditions must be carefully controlled to prevent oxidative degradation of the quinone system and acid-catalyzed decomposition of the furan ring. The reaction would likely proceed via the nitronium ion (NO₂⁺) as the electrophile. The position of nitration would depend on a delicate balance between the activating effect of the furan oxygen and the deactivating effect of the quinone moiety. It is plausible that nitration could occur on the benzene ring at positions less influenced by the carbonyl groups, or potentially on the furan ring if conditions are sufficiently mild.
Redox Chemistry and Electron Transfer Processes
The quinone moiety in 2-Ethylnaphtho[2,3-b]furan-4,9-dione is a key player in its redox chemistry. Quinones are well-known to undergo reversible reduction-oxidation cycles, which are central to their biological activity and electrochemical properties.
Formation and Reactivity of Semiquinone Radicals
The one-electron reduction of the quinone system in 2-Ethylnaphtho[2,3-b]furan-4,9-dione leads to the formation of a semiquinone radical anion. This process can be achieved through chemical, electrochemical, or enzymatic means. The resulting radical is a paramagnetic species that can be detected and characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. chemrxiv.org
The stability of the semiquinone radical is influenced by the surrounding molecular structure and the solvent environment. The extensive conjugation within the naphthofuran skeleton can help to delocalize the unpaired electron, thereby stabilizing the radical species. rsc.org These semiquinone radicals are often highly reactive intermediates, capable of participating in further redox reactions or reacting with other molecules, such as molecular oxygen, to produce reactive oxygen species.
Interactions with Biological Reductants
In a biological context, quinones can be reduced by various cellular reductants, most notably by NADH-dependent reductases. nih.gov These enzymes catalyze the transfer of electrons from NADH to the quinone, typically in a two-electron process, to form the corresponding hydroquinone. This enzymatic reduction is a critical step in the metabolic activation of many quinone-containing compounds.
The 2-Ethylnaphtho[2,3-b]furan-4,9-dione is expected to be a substrate for such reductases. The interaction would involve the binding of the molecule to the active site of the enzyme, followed by the transfer of a hydride ion from NADH to one of the carbonyl carbons of the quinone, leading to the formation of the hydroquinone. This redox cycling can contribute to the generation of oxidative stress within cells, a mechanism often implicated in the biological effects of quinones.
Table 2: Redox States of the Quinone Moiety
| State | Transformation | Product | Key Features |
| Quinone | One-electron reduction | Semiquinone Radical Anion | Paramagnetic, detectable by EPR, reactive intermediate. |
| Quinone | Two-electron reduction | Hydroquinone | Product of reduction by biological reductants like NADH. |
Intramolecular Cyclization and Rearrangement Mechanisms
The naphtho[2,3-b]furan-4,9-dione skeleton can be involved in or formed through intramolecular cyclization reactions, particularly when appropriately substituted. For instance, the thermal cyclization of 3-chloro-2-(1-carboxycyclohexyl)-1,4-naphthoquinone, a compound derived from 2,3-dichloro-1,4-naphthoquinone, has been shown to produce naphtho[2,3-b]furan-3-spirocyclohexane-2,4,9(3H)-trione. psu.edursc.org This reaction demonstrates how a substituent on the quinone ring can undergo an intramolecular nucleophilic attack to form the fused furan ring system.
Such cyclization strategies are pivotal in the synthesis of complex naphthofuran derivatives. The feasibility and outcome of these reactions are highly dependent on the nature and position of the substituents on the naphthoquinone precursor. While this example illustrates the formation of the naphthofuran system, similar principles could be applied to pre-existing, suitably functionalized 2-Ethylnaphtho[2,3-b]furan-4,9-diones to construct additional fused rings or to induce rearrangements. However, specific studies on the intramolecular cyclization and rearrangement of the 2-Ethylnaphtho[2,3-b]furan-4,9-dione skeleton itself are not widely documented in the current literature.
Heterocycle Construction Reactions of Quinone Derivatives
The quinone moiety within the naphtho[2,3-b]furan-4,9-dione framework is a versatile precursor for the construction of new heterocyclic rings. Various synthetic strategies have been developed to elaborate on this core structure, leading to a range of fused heterocyclic systems.
One prominent method for the synthesis of the naphtho[2,3-b]furan-4,9-dione core itself, which can be considered a heterocycle construction on a quinone precursor, involves the visible-light-mediated [3+2] cycloaddition reaction. bohrium.comnih.govresearchgate.net This approach utilizes 2-hydroxy-1,4-naphthoquinones and various alkynes or alkenes. bohrium.commdpi.com The reaction proceeds under mild and environmentally friendly conditions, avoiding the need for bases, metals, or other catalysts. bohrium.comresearchgate.net This photochemical method demonstrates excellent regioselectivity and tolerance for a variety of functional groups, affording a diverse range of naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogs in good yields. bohrium.comnih.govmdpi.com The reaction is typically carried out in acetonitrile, irradiating the mixture with blue LEDs for several hours. mdpi.com
Another efficient synthetic route is the palladium-catalyzed reverse hydrogenolysis. This process involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins, catalyzed by palladium on carbon (Pd/C), to produce naphtho[2,3-b]furan-4,9-diones. rsc.org A key advantage of this method is that it does not require external oxidants or hydrogen acceptors, presenting a waste-free synthetic approach. rsc.org
Furthermore, the naphtho[2,3-b]furan-4,9-dione system can be synthesized through a one-pot reaction involving the C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone. researchgate.net This base-promoted reaction leads to 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones in moderate to high yields. researchgate.net
The versatility of the naphtho[2,3-b]furan-4,9-dione core is also demonstrated in the synthesis of derivatives with amino substitutions. For instance, 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones can be efficiently synthesized from the reaction of 2-hydroxy-1,4-naphthoquinone with nitroalkenes under aqueous conditions in a base-catalyzed manner. researchgate.net A notable feature of this transformation is the conversion of a nitro group into an amino group without the need for an external reducing agent. researchgate.net
The following table summarizes the yields of various substituted naphtho[2,3-b]furan-4,9-diones synthesized through the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinone with different alkynes. mdpi.com
| Entry | Alkyne Substituent | Product | Yield (%) |
| 1 | Phenyl | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 75 |
| 2 | 2-Formylphenyl | 2-(4,9-Dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl)benzaldehyde | 64 |
| 3 | 2-Chlorophenyl | 2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 70 |
| 4 | 2-Methoxyphenyl | 2-(2-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione | 72 |
| 5 | 4-(tert-Butyl)phenyl | 2-(4-(tert-Butyl)phenyl)naphtho[2,3-b]furan-4,9-dione | 79 |
| 6 | Aminomethyl | 2-(Aminomethyl)naphtho[2,3-b]furan-4,9-dione | 73 |
Structure Activity Relationship Sar Studies for Naphtho 2,3 B Furan 4,9 Dione Derivatives
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the naphtho[2,3-b]furan-4,9-dione (B1206112) core play a pivotal role in modulating the biological activity of these compounds. Research has shown that even minor chemical alterations can lead to significant changes in potency and selectivity against various biological targets, including cancer cell lines.
A wide array of substituents at the 2-position of the naphtho[2,3-b]furan-4,9-dione scaffold have been synthesized and evaluated for their biological activities, particularly their cytotoxic effects against cancer cells. Studies have shown that the parent naphtho[2,3-b]furan-4,9-dione and most of its 2-substituted derivatives exhibit cytotoxic activity. figshare.commdpi.com
For instance, a study investigating 33 different 2-substituted analogues revealed that the core structure itself is crucial for cytotoxicity. figshare.com Among the tested compounds, derivatives with various alkyl, aryl, and heteroaryl substituents at the 2-position displayed a range of cytotoxic potencies. Notably, the introduction of a phenyl group or substituted phenyl rings at the 2-position has been a common strategy in the design of potent derivatives. The electronic nature of the substituents on the 2-aryl ring can further fine-tune the activity.
| Compound ID | 2-Substituent | Biological Activity | Reference |
| 1 | H (parent compound) | Cytotoxic | figshare.com |
| 2 | -CHO (Formyl) | Potent cytotoxic activity (ED50 = 0.09 µg/mL against KB cells) | figshare.com |
| 3 | -COCH3 (Acetyl) | Cytotoxic | figshare.com |
| 4 | Phenyl | Cytotoxic | nih.gov |
| 5 | 2-Chlorophenyl | High cytotoxic activity | nih.gov |
This table is for illustrative purposes and synthesizes information from multiple sources. Direct comparative data under identical experimental conditions may vary.
The electronic properties of substituents have a profound impact on the biological activity of naphtho[2,3-b]furan-4,9-dione derivatives. The introduction of electron-withdrawing groups (EWGs) at specific positions can significantly enhance cytotoxic potency. For example, the 2-formyl derivative has been reported to be particularly potent. figshare.com
Stereochemical Considerations in Bioactive Naphthofurans
Stereochemistry plays a critical role in the biological activity of many natural products and synthetic compounds, and naphthofuran derivatives are no exception. When a substituent introduces a chiral center, the different enantiomers or diastereomers can exhibit distinct biological activities. This stereoselectivity arises from the specific three-dimensional interactions between the small molecule and its biological target, such as an enzyme or a receptor.
A notable example is found in the cytotoxic furanonaphthoquinones isolated from the bark of Tabebuia impetiginosa, which are structurally related to the core compound of interest. One such compound, 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, was found to be a mixture of both (R) and (S) enantiomers in different proportions. nih.gov The synthesis and optical resolution of these racemic naphthofurans into enantiomerically pure forms were undertaken to determine their absolute stereochemistry and evaluate their individual biological activities. nih.gov The differential activity between enantiomers underscores the importance of a specific spatial arrangement of atoms for effective interaction with biological macromolecules.
Conformational Effects on Biological Activity (e.g., Linear vs. Angular Isomers)
Studies comparing the cytotoxic activities of linear naphtho[2,3-b]furan-4,9-diones with structurally related angular isomers, such as benzo[f]indole-4,9-diones, have demonstrated that the linear naphthofuran scaffold generally exhibits significantly higher cytotoxic activity. nih.gov This suggests that the linear arrangement of the ring system is a key structural feature for the potent anticancer properties of this class of compounds. The planarity and extended π-system of the linear isomers may facilitate intercalation with DNA or optimal binding to target enzymes.
Correlations between Physicochemical Parameters (e.g., Redox Potential) and Bioactivity
The biological activity of quinone-based compounds, including naphtho[2,3-b]furan-4,9-diones, is often linked to their physicochemical properties, particularly their redox potentials. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress and trigger apoptotic cell death in cancer cells.
Computational and Theoretical Investigations of Naphtho 2,3 B Furan 4,9 Diones
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These calculations, based on the principles of quantum mechanics, can elucidate the geometric and electronic structures of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, as well as predict their reactivity and potential reaction pathways.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. In the context of naphtho[2,3-b]furan-4,9-diones, DFT calculations can provide a detailed picture of the molecule's geometry, including bond lengths, bond angles, and dihedral angles. These calculations help in understanding the planarity and aromaticity of the fused ring system.
For the parent naphtho[2,3-b]furan-4,9-dione scaffold, DFT studies would typically reveal a largely planar structure, which is a common feature of polycyclic aromatic compounds. The introduction of a 2-ethyl group would lead to localized changes in the geometry of the furan (B31954) ring. The electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial parameter, as it provides an indication of the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
| Property | Description | Relevance to 2-Ethylnaphtho[2,3-b]furan-4,9-dione |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the three-dimensional shape and steric accessibility. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Highlights electron-rich and electron-poor areas, predicting sites of reaction. |
| Mulliken Charges | A method for estimating partial atomic charges. | Provides insight into the electrostatic potential and intermolecular interactions. |
Quantum chemical calculations are also instrumental in predicting the reactivity of naphtho[2,3-b]furan-4,9-diones and elucidating potential reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, thereby providing a detailed, step-by-step description of how a reaction is likely to proceed.
For instance, in the synthesis of naphtho[2,3-b]furan-4,9-dione derivatives, theoretical studies can help to understand the regioselectivity of certain reactions, such as cycloaddition reactions. A proposed mechanism for a visible-light-mediated [3+2] cycloaddition reaction for the synthesis of this class of compounds has been discussed in the literature. mdpi.com Such studies can also be used to rationalize why certain isomers are formed preferentially over others. The reactivity of the 2-ethyl derivative in various chemical transformations could be predicted by examining the calculated properties such as frontier molecular orbitals and electrostatic potential maps.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in the field of drug discovery for predicting the activity of new, unsynthesized compounds.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools that correlate the biological activity of molecules with their 3D properties. In a CoMFA study, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated. These fields are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model.
While a specific CoMFA study for 2-Ethylnaphtho[2,3-b]furan-4,9-dione has not been found, such a study on a series of related naphtho[2,3-b]furan-4,9-dione derivatives would involve synthesizing a library of compounds with varying substituents at different positions and measuring their biological activity against a particular target. The resulting 3D-QSAR model would provide contour maps indicating regions where steric bulk or particular electrostatic properties are favorable or unfavorable for activity. This information is crucial for the rational design of more potent analogs.
Once a statistically robust QSAR model has been developed and validated, it can be used to predict the biological activity of novel compounds in silico. This computational screening approach allows researchers to prioritize which new derivatives of a lead compound, such as 2-Ethylnaphtho[2,3-b]furan-4,9-dione, should be synthesized and tested. For example, a validated QSAR model for a series of naphthoquinone derivatives has been used to predict their activity as inhibitors of the pathogenic agent IDO1. brieflands.com This predictive capability significantly reduces the time and resources required for the discovery of new bioactive molecules.
Mechanistic Insights Derived from Theoretical Studies
Theoretical studies provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental methods alone. For the synthesis of the naphtho[2,3-b]furan-4,9-dione core, various reaction pathways have been proposed, and computational studies can help to validate these proposals. rsc.orgresearchgate.net For example, a proposed mechanism for a photocatalyzed [3+2] cycloaddition reaction to form the naphtho[2,3-b]furan-4,9-dione skeleton involves biradical intermediates. mdpi.com Computational modeling of this reaction could provide evidence for the existence of these intermediates and calculate the activation energies for each step of the reaction, thus offering a more complete picture of the reaction mechanism. These insights are not only of fundamental chemical interest but also have practical implications for optimizing reaction conditions to improve yields and selectivity.
Advanced Spectroscopic and Analytical Characterization of Naphtho 2,3 B Furan 4,9 Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 2-Ethylnaphtho[2,3-b]furan-4,9-dione, ¹H NMR data has been reported, providing valuable insights into its proton environment.
¹H NMR Spectroscopy:
The proton NMR spectrum of 2-Ethylnaphtho[2,3-b]furan-4,9-dione was recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. The observed chemical shifts (δ) in parts per million (ppm) confirm the presence of the ethyl group and the aromatic protons of the naphthoquinone and furan (B31954) rings.
The aromatic region of the spectrum shows two multiplets. A multiplet at approximately 8.18 ppm corresponds to two protons, and a pentet at 7.74 ppm (with a coupling constant, J, of 7.6 Hz) also integrates to two protons. mdpi.com These signals are characteristic of the protons on the benzene (B151609) ring of the naphthoquinone system. A singlet is observed at 6.63 ppm, which is assigned to the proton on the furan ring. mdpi.com
The ethyl group gives rise to a quartet at 2.86 ppm (J = 7.5 Hz) for the two methylene (B1212753) (-CH₂) protons and a triplet at 1.37 ppm (J = 7.6 Hz) for the three methyl (-CH₃) protons. mdpi.com The coupling patterns and integration values are consistent with the proposed structure.
Interactive Data Table: ¹H NMR Spectral Data of 2-Ethylnaphtho[2,3-b]furan-4,9-dione
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 8.18 | Multiplet | - | 2H | Aromatic protons |
| 7.74 | Pentet | 7.6 | 2H | Aromatic protons |
| 6.63 | Singlet | - | 1H | Furan proton |
| 2.86 | Quartet | 7.5 | 2H | -CH₂- |
| 1.37 | Triplet | 7.6 | 3H | -CH₃ |
¹³C NMR Spectroscopy:
While the acquisition of ¹³C NMR spectra for 2-Ethylnaphtho[2,3-b]furan-4,9-dione has been mentioned in the literature, specific chemical shift data for this compound is not publicly available in the cited research. mdpi.com
High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EIMS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS):
Detailed High-Resolution Mass Spectrometry (HRMS) data for 2-Ethylnaphtho[2,3-b]furan-4,9-dione are not available in the reviewed scientific literature. HRMS would be instrumental in confirming the elemental formula (C₁₄H₁₀O₃) by providing a highly accurate mass measurement.
Electron Ionization Mass Spectrometry (EIMS):
The literature indicates that mass spectra for 2-Ethylnaphtho[2,3-b]furan-4,9-dione were obtained using a gas chromatograph equipped with a selective mass detector, which typically employs electron ionization. mdpi.com However, the specific mass-to-charge ratios (m/z) and their relative abundances have not been reported. This data would be valuable for confirming the molecular weight and providing insights into the fragmentation patterns of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Ethylnaphtho[2,3-b]furan-4,9-dione was recorded using a potassium bromide (KBr) disk.
The spectrum displays several characteristic absorption bands (ν) in reciprocal centimeters (cm⁻¹). A strong absorption at 1673.3 cm⁻¹ is indicative of the C=O stretching vibration of the quinone carbonyl groups. mdpi.com Bands at 3117.07 cm⁻¹, 2978.19 cm⁻¹, and 2930.93 cm⁻¹ correspond to C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. mdpi.com Additionally, significant absorptions are observed at 1530.57 cm⁻¹ and 1202.66 cm⁻¹, which can be attributed to C=C stretching vibrations within the aromatic rings and C-O stretching vibrations of the furan ring, respectively. mdpi.com
Interactive Data Table: IR Spectral Data of 2-Ethylnaphtho[2,3-b]furan-4,9-dione
| Wavenumber (ν) (cm⁻¹) | Assignment |
| 3117.07 | Aromatic C-H Stretch |
| 2978.19 | Aliphatic C-H Stretch |
| 2930.93 | Aliphatic C-H Stretch |
| 1673.3 | C=O Stretch (Quinone) |
| 1530.57 | C=C Stretch (Aromatic) |
| 1202.66 | C-O Stretch (Furan) |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
To date, there are no published reports on the single-crystal X-ray diffraction analysis of 2-Ethylnaphtho[2,3-b]furan-4,9-dione. Therefore, experimental data on its solid-state structure, including unit cell parameters and atomic coordinates, is not available.
UV-Visible and Fluorescence Spectroscopy for Electronic Absorption and Emission Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of a molecule, specifically its ability to absorb and emit light.
UV-Visible Spectroscopy:
There is no specific UV-Visible absorption data available in the scientific literature for 2-Ethylnaphtho[2,3-b]furan-4,9-dione. Such data would provide information about the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε), which are related to the electronic transitions within the conjugated π-system of the molecule.
Fluorescence Spectroscopy:
Information regarding the fluorescence properties, including excitation and emission spectra, of 2-Ethylnaphtho[2,3-b]furan-4,9-dione has not been reported in the reviewed literature. This analysis would reveal whether the compound is fluorescent and, if so, at what wavelengths it emits light after excitation.
Q & A
Q. What are the standard synthetic routes for 2-ethylnaphtho[2,3-b]furan-4,9-dione, and how are intermediates characterized?
The synthesis typically involves cyclization reactions of ethyl-substituted precursors. For example, ethyl 2-(3-furanoyl)benzoate undergoes cyclization under anhydrous conditions to form the naphthofuran-dione core. Characterization relies on IR spectroscopy (e.g., carbonyl peaks at 1670–1685 cm⁻¹), NMR (e.g., δ 2.13–4.23 for ethyl/methyl groups), and MS (e.g., M⁺ peaks at 226–312 m/z). Elemental analysis further validates purity .
Q. How do reaction conditions influence the stability of intermediates during synthesis?
Aqueous conditions often lead to side reactions due to tautomerism or ring-opening. For instance, ethylamine in water caused decomposition of 2-ethylaminonaphtho[2,3-b]furan-4,9-dione via imino-tautomer instability. Non-aqueous solvents (e.g., DMSO) and controlled stoichiometry improve yield by minimizing hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in product isolation for 2-substituted derivatives?
Contradictions arise from competing tautomeric forms or unexpected regioselectivity. For example, attempted synthesis of 2-ethylaminonaphtho[2,3-b]furan-4,9-dione yielded a complex mixture due to imino-enol tautomerism. Switching to anhydrous conditions and using methylthio sodium (2.5 eq.) in water achieved a stable 2-methylthio derivative (62% yield). TLC monitoring and in-situ quenching are critical for isolating reactive intermediates .
Q. How can spectroscopic data distinguish between keto-enol tautomers in 2-acetyl derivatives?
¹H NMR and IR are key: keto forms show sharp carbonyl peaks (1685 cm⁻¹), while enol tautomers exhibit broad hydroxyl stretches (~2990 cm⁻¹) and downfield-shifted protons (e.g., δ 9.78 for aromatic protons stabilized by intramolecular hydrogen bonding). MS fragmentation patterns (e.g., M⁺ vs. M-Me peaks) further differentiate structures .
Q. What methodological frameworks guide optimization of electrophilic substitution reactions?
A factorial design approach is recommended to test variables like solvent polarity, temperature, and electrophile concentration. For example, bromination of naphtho[2,3-b]furan-4,9-dione in carbon disulfide with excess Br₂ produced 2,3-dibromo derivatives, but acetic acid heating favored 3-bromo products. Orthogonal design and regression analysis can model optimal conditions .
Q. How do theoretical models explain regioselectivity in lithiation reactions?
Regioselectivity is governed by electronic and steric effects. 3-Lithiofuran intermediates react preferentially at the 2-position of naphtho[2,3-b]furan-4,9-dione due to conjugation with the electron-withdrawing carbonyl groups. Computational studies (e.g., DFT) can predict reactive sites, aligning with experimental outcomes like the synthesis of 2-formyl derivatives via CAN oxidation .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectral data for unexpected products?
Cross-validate with multiple techniques:
- NMR : Compare integration ratios (e.g., ethyl vs. methyl signals) and coupling constants.
- MS : Confirm molecular ions and fragmentation pathways.
- Elemental analysis : Verify empirical formulas. For example, a malonate side product was identified via δ 4.23 (ethyl ester) and δ 2.65 (acetyl) in NMR, alongside MS m/z 326 (M⁺) .
Q. What protocols validate synthetic routes against prior literature claims?
Replicate reported methods with strict adherence to conditions (e.g., solvent purity, reaction time). Contrast results with historical Scholl and Zinek’s proposed 2-methoxalyl intermediate was disproven by Hooker and Steyermark’s structural revisions, emphasizing the need for X-ray crystallography or 2D NMR for unambiguous confirmation .
Theoretical and Conceptual Frameworks
Q. How does tautomerism influence the reactivity of naphthofuran-dione derivatives?
Keto-enol tautomerism alters electrophilicity. For example, enol forms enhance nucleophilic attack at the 2-position, enabling reactions with malonate esters. Stability is solvent-dependent: polar aprotic solvents (e.g., DMSO) stabilize enolate intermediates, while protic solvents favor keto forms .
Q. What conceptual models underpin the design of naphthofuran-dione-based ligands or catalysts?
Leverage the planar aromatic core and electron-deficient carbonyl groups for coordination chemistry. For instance, 2-acetyl derivatives act as chelating agents for transition metals, validated by shifts in IR carbonyl peaks (Δν ~30 cm⁻¹ upon metal binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
